2-(2,3-Dimethyl-2-butenyl)phenol
Description
2-(2,3-Dimethyl-2-butenyl)phenol is a phenolic compound characterized by a hydroxyl group attached to a benzene ring and a branched alkenyl substituent at the ortho position. The substituent, 2,3-dimethyl-2-butenyl, consists of a four-carbon chain with a double bond at the 2-position and methyl groups at the 2- and 3-positions (structure: CH2-C(CH3)=C(CH3)-). This structural motif confers high lipophilicity, making the compound less water-soluble but highly soluble in organic solvents.
Properties
CAS No. |
190452-73-4 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(2,3-dimethylbut-2-enyl)phenol |
InChI |
InChI=1S/C12H16O/c1-9(2)10(3)8-11-6-4-5-7-12(11)13/h4-7,13H,8H2,1-3H3 |
InChI Key |
MSPXYSLHUQKINK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)CC1=CC=CC=C1O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(2,3-Dimethylanilino)phenol
- Molecular Formula: C14H15NO
- Substituent: Aromatic amine (2,3-dimethylanilino group) at the ortho position.
- Key Properties: The NH group enables hydrogen bonding, enhancing solubility in polar solvents. Used as an intermediate in synthesizing pharmaceutically active derivatives, such as methyl 2-(2,3-dimethylanilino)benzoate .
- Contrast with Target Compound: The absence of a nitrogen atom in 2-(2,3-dimethyl-2-butenyl)phenol reduces hydrogen-bonding capacity, limiting polar interactions but increasing lipid solubility.
Phenol Esters (e.g., 4-Nitrophenyl Palmitate)
- Molecular Formula: C22H35NO4
- Substituent : Long-chain fatty acid ester (palmitate) with a nitro group.
- Key Properties :
- Contrast with Target Compound: this compound lacks hydrolyzable ester bonds, offering greater stability under physiological conditions.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Substituent Type | Water Solubility | LogP (Predicted) |
|---|---|---|---|---|
| This compound | 162.23 | Branched alkenyl | Low | ~3.5 |
| 2-(2,3-Dimethylanilino)phenol | 213.28 | Aromatic amine | Moderate | ~2.8 |
| 4-Nitrophenyl palmitate | 377.53 | Long-chain ester | Insoluble | ~7.0 |
- Lipophilicity: The target compound’s branched alkenyl group increases LogP compared to the anilino analog but remains less lipophilic than long-chain esters like 4-nitrophenyl palmitate.
- Stability: Unlike phenol esters, the target compound resists hydrolysis, making it suitable for non-aqueous synthetic environments.
Pharmaceutical Intermediates
- Target Compound: Potential use in synthesizing lipophilic drug candidates, leveraging its stability and membrane permeability.
- 2-(2,3-Dimethylanilino)phenol: Demonstrated utility in producing methyl benzoate derivatives with reported biological activity .
Material Science
- The branched substituent in this compound may influence crystal packing, as seen in related compounds where substituent geometry dictates molecular arrangement .
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